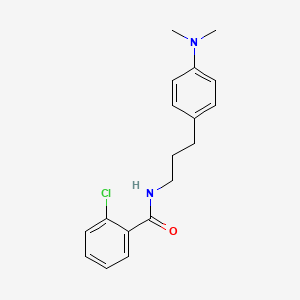

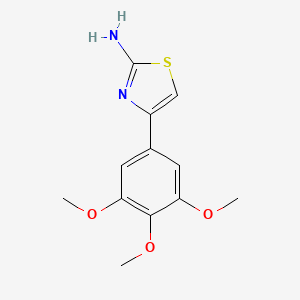

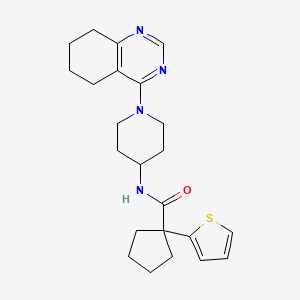

N-丁基-3,4-二氯-N-(1,1-二氧代-1lambda6-硫杂环戊烷-3-基)苯-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-butyl-3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide is not directly reported in the provided papers. However, a related compound, N-(6-chloro-1,1-dioxo-1,4,2-benzodithiazin-3-yl)arylsulfonamides, was synthesized as potential anticancer agents. These compounds were created to exhibit cytotoxic activity against human tumor cell lines, with some showing significant inhibitory activity at low micromolar concentrations . Another related compound, N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, was synthesized and used as a catalyst for the synthesis of 9-aryl-1,8-dioxo-octahydroxanthene derivatives . These studies suggest that the synthesis of sulfonamide derivatives is an area of active research, particularly for their potential applications in medicinal chemistry.

Molecular Structure Analysis

The molecular structure of the compound is not explicitly analyzed in the provided papers. However, the structural characterization of similar sulfonamide derivatives is a critical step in understanding their potential as anticancer agents. The compounds synthesized in the first study were characterized and screened for their cytotoxic activity, indicating the importance of structural features in their biological activity . The second paper does not focus on the molecular structure of the catalyst but rather on its efficiency in promoting the synthesis of xanthene derivatives .

Chemical Reactions Analysis

The chemical reactions involving sulfonamide derivatives are highlighted in both papers. In the first study, the synthesized compounds were screened for their antitumor activity, which implies that they may participate in reactions with biological targets . The second paper describes the use of a sulfonamide derivative as a catalyst in the synthesis of xanthene derivatives, showcasing its role in facilitating chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-butyl-3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide are not detailed in the provided papers. However, the properties of sulfonamide derivatives, in general, are crucial for their function as drugs or catalysts. The solubility, stability, and reactivity of these compounds are factors that would influence their biological activity and their efficiency in chemical reactions, as seen in the context of the studies .

科学研究应用

环境和生物科学中的荧光探针开发

一项研究描述了磺酰胺衍生物在基于反应的荧光探针开发中的用途,用于选择性区分硫酚和脂肪族硫醇。该探针利用分子内电荷转移途径,显示出很高的灵敏度和选择性,在环境和生物科学中具有在水样中检测硫酚的潜在应用,突出了该化合物在灵敏检测技术中的实用性 (Wang 等人,2012)。

有机合成中的氧化转化

另一项研究应用涉及使用 N,N,N',N'-四氯苯-1,3-二磺酰胺将硫化合物氧化转化为芳磺酰氯,展示了该化合物在促进温和且高效的反应以合成具有广泛底物范围的宝贵化学中间体中的作用。该工艺被强调为一种实用且互补的方法,用于现有的芳基或杂芳基磺酰氯的合成,突出了该化合物在有机合成中的重要性 (Veisi 等人,2011)。

有机反应中的催化剂

引入了新型纳米级 N-磺化布朗斯特酸性催化剂,用于在无溶剂条件下通过 Hantzsch 缩合促进多氢喹啉衍生物的合成。该应用展示了该化合物在提高有机合成中的反应效率和环境可持续性方面的作用 (Goli-Jolodar 等人,2016)。

Friedel-Crafts 磺化

研究还探讨了磺酰胺衍生物在 1-丁基-3-甲基咪唑氯铝酸离子液体中的 Friedel-Crafts 磺化反应中的用途,既可用作反应介质,又可用作催化剂。该研究展示了该化合物在环境条件下实现几乎定量的二芳基砜的效用,突出了其对绿色化学和高效合成方法的贡献 (Nara 等人,2001)。

属性

IUPAC Name |

N-butyl-3,4-dichloro-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19Cl2NO4S2/c1-2-3-7-17(11-6-8-22(18,19)10-11)23(20,21)12-4-5-13(15)14(16)9-12/h4-5,9,11H,2-3,6-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOFVANRFDBEDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Cyclobutoxyimidazo[1,2-b]pyridazine](/img/structure/B2553522.png)

![4,6-Bis[(3-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2553528.png)

![4-Methyl-3-nitrobenzoic acid [4-oxo-6-[(2-pyrimidinylthio)methyl]-3-pyranyl] ester](/img/structure/B2553532.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-chlorobenzenesulfonamide](/img/structure/B2553537.png)

![1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2553538.png)

![2-[(2-Chloro-4-fluorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2553540.png)